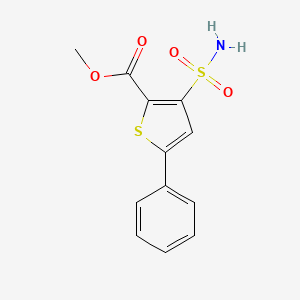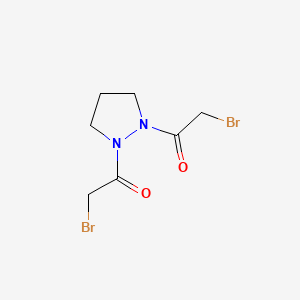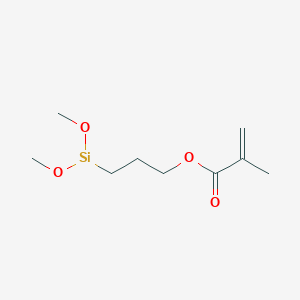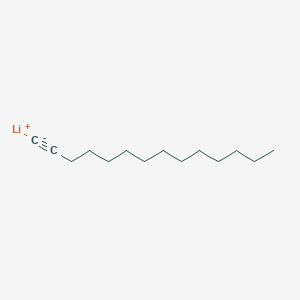
Fluoro(diphenyl)silane
Vue d'ensemble
Description
Fluoro(diphenyl)silane is an organosilicon compound with the molecular formula C₁₂H₁₁FSi. It is characterized by the presence of a silicon atom bonded to two phenyl groups and one fluorine atom. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluoro(diphenyl)silane can be synthesized through the reaction of diphenylsilane with a fluorinating agent. One common method involves the use of hydrogen fluoride or a fluoride salt in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the fluorine atom replacing a hydrogen atom on the silicon center.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. For instance, the reaction of diphenylsilane with a fluorinating agent such as tetra-n-butylammonium fluoride (TBAT) can be employed. This method offers improved selectivity and yield, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Fluoro(diphenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of catalysts.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium or nickel are often used in reduction reactions.
Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Reduced silicon-containing compounds.
Substitution: Various substituted silanes depending on the reagents used
Applications De Recherche Scientifique
Fluoro(diphenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be utilized in the modification of biomolecules for research purposes.
Industry: It is employed in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties
Mécanisme D'action
The mechanism by which fluoro(diphenyl)silane exerts its effects involves the interaction of the silicon center with various molecular targets. The silicon atom can form strong bonds with oxygen and fluorine, making it a versatile intermediate in many reactions. The presence of the fluorine atom enhances the compound’s reactivity and selectivity in certain transformations .
Comparaison Avec Des Composés Similaires
Diphenylsilane: Lacks the fluorine atom, making it less reactive in certain contexts.
Triphenylsilane: Contains an additional phenyl group, altering its reactivity and applications.
Phenylsilane: Contains only one phenyl group, resulting in different chemical behavior.
Uniqueness: Fluoro(diphenyl)silane is unique due to the presence of the fluorine atom, which imparts distinct reactivity and selectivity compared to its analogs. This makes it particularly valuable in specific synthetic applications where such properties are desired .
Propriétés
InChI |
InChI=1S/C12H10FSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUYNCPIUPPUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70780069 | |
| Record name | Fluoro(diphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70780069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-91-8 | |
| Record name | Fluoro(diphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70780069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Hexyn-1-ol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3044937.png)
![2-Hexynal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3044938.png)

![Formamide, N-[1-(1-methylethoxy)ethyl]-](/img/structure/B3044941.png)





